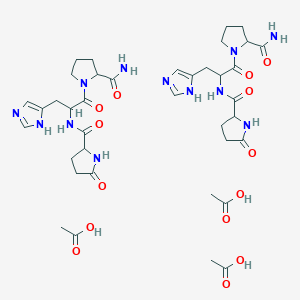
PZM21
概要
説明
PZM21は、疼痛の治療のために研究されている実験的なオピオイド鎮痛薬です。 これは、機能的に選択的なμオピオイド受容体アゴニストであり、モルヒネと同様の効力と効果でμオピオイド受容体媒介Gタンパク質シグナル伝達を生成しますが、βアレスチン2の募集は少ない 。 この特徴は、従来のオピオイドと比較して副作用が少ないと考えられています。
科学的研究の応用
PZM21 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound serves as a model compound for studying selective μ-opioid receptor agonists and their synthesis.
Biology: It is used to investigate the biological pathways and mechanisms involved in pain signaling and opioid receptor activation.
Medicine: this compound is being researched as a potential analgesic with fewer side effects compared to traditional opioids.
作用機序
PZM21は、Gタンパク質共役受容体の一種であるμオピオイド受容体を選択的に活性化することにより、その効果を発揮します。 この活性化は、鎮痛効果の原因となるGタンパク質シグナル伝達につながります。 従来のオピオイドとは異なり、this compoundはβアレスチン2の募集が最小限であり、これは呼吸抑制や便秘などのオピオイドの多くの副作用に関連しています 。 関与する分子標的と経路には、μオピオイド受容体と、疼痛知覚を調節する下流のシグナル伝達カスケードが含まれます .
生化学分析
Biochemical Properties
PZM21 has been found to interact with the μ-opioid receptor (MOPr), a G protein-coupled receptor . It is a functionally selective μ-opioid receptor agonist which produces μ-opioid receptor mediated G protein signaling . This interaction with the MOPr and the subsequent signaling is the primary biochemical reaction involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have analgesic effects with reduced side effects . It has also been found to cause antinociceptive tolerance and naloxone-precipitated withdrawal symptoms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the μ-opioid receptor (MOPr). This binding initiates G protein signaling pathways . This compound is a G protein-biased μ-opioid receptor agonist, meaning it preferentially activates G protein pathways over β-arrestin pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause long-lasting dose-dependent antinociception . Repeated administration of this compound led to antinociceptive tolerance .
Dosage Effects in Animal Models
In animal models, this compound has been found to cause dose-dependent antinociception . High doses of this compound have been associated with the development of tolerance and withdrawal symptoms .
Metabolic Pathways
Given its interaction with the μ-opioid receptor, it is likely involved in opioid signaling pathways .
Transport and Distribution
It is known that this compound is a small molecule, which typically allows for relatively easy transport and distribution within biological systems .
Subcellular Localization
Given its interaction with the μ-opioid receptor, it is likely that this compound localizes to the cell membrane where the μ-opioid receptor is typically found .
準備方法
合成経路と反応条件
PZM21の合成は、いくつかのステップを伴い、重要な中間体の調製から始まります。 このプロセスには、通常、チオフェン-3-イルプロパン-2-イル基とジメチルアミノ-3-(4-ヒドロキシフェニル)プロピル基の間の尿素結合の形成が含まれます 。 反応条件には、多くの場合、目的の生成物の形成を促進するために有機溶媒と触媒の使用が含まれます。
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室の合成プロセスをスケールアップすることを含みます。 これには、最終生成物の高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
PZM21は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、分子上の官能基を変更し、薬理学的特性を変化させる可能性があります。
還元: この反応は、酸化された中間体を元の状態に還元するために使用できます。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴い、化合物の活性または選択性を変更するのに役立ちます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな有機溶媒が含まれます。 条件は、通常、目的の反応が効率的に発生するように、制御された温度と圧力を伴います。
生成された主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応は異なる薬理学的プロファイルを持つアナログを生成する可能性があります .
科学研究アプリケーション
This compoundは、特に化学、生物学、医学の分野で、いくつかの科学研究アプリケーションを持っています。
化学: this compoundは、選択的なμオピオイド受容体アゴニストとその合成を研究するためのモデル化合物として機能します。
生物学: これは、疼痛シグナル伝達とオピオイド受容体活性化に関与する生物学的経路とメカニズムを調査するために使用されます。
医学: this compoundは、従来のオピオイドと比較して副作用が少ない、潜在的な鎮痛薬として研究されています。
業界: この化合物のユニークな特性は、より安全なオピオイド薬の開発のための候補としており、これは疼痛管理と中毒治療に大きな影響を与える可能性があります.
類似化合物との比較
類似化合物
モルヒネ: 高い効力を持つ従来のオピオイド鎮痛薬ですが、呼吸抑制や便秘など、重大な副作用があります。
フェンタニル: 過量摂取と依存症のリスクが高い、強力な合成オピオイド。
TRV130(オリセリジン): 従来のオピオイドと比較して副作用が減少した、別のGタンパク質バイアスμオピオイド受容体アゴニスト.
PZM21の独自性
This compoundは、βアレスチン2の募集を最小限に抑えながら、Gタンパク質シグナル伝達経路を選択的に活性化できるという点でユニークです。 この選択的な活性化は、副作用が少ないと考えられており、より安全な疼痛管理のための有望な候補となっています 。 さらに、this compoundは、他のオピオイドと比較して、より広い治療範囲を示しており、これは、副作用を引き起こす可能性が低い用量で効果的な疼痛緩和を提供できることを意味します .
特性
IUPAC Name |
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBIJOVZJEMBI-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117979 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997387-43-5 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1997387-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PZM21 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PZM21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8GB23F27E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)



![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

